Sulfamonomethoxine sodium
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Overview
Description
Sulfamonomethoxine (sodium) is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. It is also active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine (sodium) is rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier . It is known for its relatively low toxicity and is commonly used in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. One method starts with dimethyl malonate as the raw material. Under the catalysis of sodium methylate, it undergoes cyclization with methane amide, followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .
Industrial Production Methods: For industrial production, sulfamonomethoxine sodium injection is prepared using the following raw materials: this compound, trimethoprim, an organic solvent, injection water, and a pH regulator. The process involves dissolving this compound in a solvent mixture of organic solvent and injection water, ensuring stability and high product yield .
Chemical Reactions Analysis
Types of Reactions: Sulfamonomethoxine (sodium) undergoes various chemical reactions, including:
Oxidation: It can be degraded in aqueous solutions using advanced oxidation processes such as UV/Oxone.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products: The major products formed from these reactions include various intermediate compounds identified using liquid chromatography and mass spectroscopy .
Scientific Research Applications
Sulfamonomethoxine (sodium) has several scientific research applications:
Chemistry: It is used in studies involving advanced oxidation processes for the degradation of organic pollutants.
Medicine: It is used as an antibiotic to treat infections caused by a variety of bacteria and protozoa.
Industry: It is used in veterinary medicine to treat bacterial infections in animals.
Mechanism of Action
Sulfamonomethoxine (sodium) acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By preventing the production of folate in bacteria, it ultimately suppresses bacterial DNA replication . This inhibition of folic acid synthesis is crucial for the antimicrobial activity of sulfonamide antibiotics .
Comparison with Similar Compounds
Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: A sulfonamide antibiotic that also inhibits dihydropteroate synthetase.
Uniqueness: Sulfamonomethoxine (sodium) is unique due to its broad-spectrum activity against various bacteria and protozoa, its ability to penetrate the blood-brain barrier, and its relatively low toxicity . It is particularly effective in veterinary applications, making it a valuable compound in animal healthcare .
Properties
CAS No. |
38006-08-5 |
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Molecular Formula |
C11H12N4NaO3S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15); |
InChI Key |
APLNGTHIKMFPLN-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES |
COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Appearance |
Powder |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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